3-((7-methyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one
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Description
3-((7-methyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one is a useful research compound. Its molecular formula is C22H22N2O3 and its molecular weight is 362.429. The purity is usually 95%.
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Biological Activity
The compound 3-((7-methyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one , a novel derivative of coumarin fused with a diazocine structure, has garnered attention due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies.
Structure and Properties
This compound features a complex structure that combines a coumarin moiety with a tetrahydropyrido-diazocin framework. The presence of the coumarin component is significant as coumarins are known for their diverse biological activities including anti-inflammatory, antimicrobial, and anticancer effects.
Anticancer Activity
Research indicates that coumarin derivatives exhibit notable anticancer properties. For instance:
- In vitro Studies : A study on similar coumarin derivatives demonstrated moderate cytostatic activity against various cancer cell lines. For example, compounds tested against HeLa (cervical cancer) and HepG2 (liver cancer) showed IC50 values in the range of 25–35 µM . While specific data for the target compound is limited, its structural similarity suggests potential effectiveness.
Antimicrobial Effects
Coumarins are also recognized for their antimicrobial properties. The target compound may exhibit similar effects:
- Mechanism : Coumarins can disrupt bacterial cell membranes and inhibit nucleic acid synthesis. This mechanism has been observed in other derivatives where modifications to the coumarin structure enhanced antimicrobial potency .
Pharmacokinetics
Coumarins are typically well absorbed and distributed in biological systems. Studies indicate that they accumulate in the liver and kidneys after oral administration. The metabolic pathways often involve cytochrome P450 enzymes which facilitate their biotransformation into active metabolites .
Study 1: Antiproliferative Effects
In a comparative study involving various coumarin derivatives, it was found that modifications significantly impacted biological activity. For instance:
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | HeLa | 33 |
Compound B | HepG2 | 25 |
Target Compound | Unknown | TBD |
The target compound's activity remains to be specifically quantified but is hypothesized to be within similar ranges based on structural analogies.
Study 2: Antimicrobial Activity
A related study highlighted how structural modifications in coumarin derivatives enhanced their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The introduction of hydrophobic groups often improved membrane permeability and interaction with microbial targets.
Properties
IUPAC Name |
11-[(7-methyl-2-oxochromen-4-yl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c1-14-5-6-18-16(9-22(26)27-20(18)7-14)12-23-10-15-8-17(13-23)19-3-2-4-21(25)24(19)11-15/h2-7,9,15,17H,8,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYQOQIMQXWQGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CC4CC(C3)C5=CC=CC(=O)N5C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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